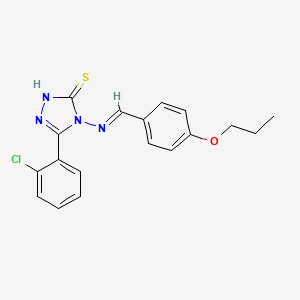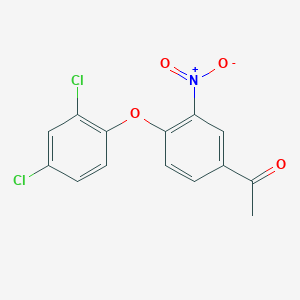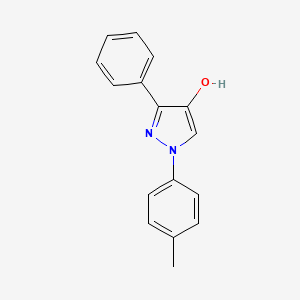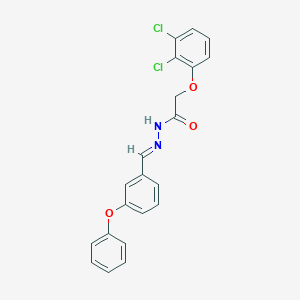
8-Bromo-7-heptyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C14H21BrN4O2 and a molecular weight of 357.253 g/mol . This compound belongs to the purine family and is characterized by the presence of a bromine atom at the 8th position, a heptyl group at the 7th position, and two methyl groups at the 1st and 3rd positions of the purine ring.
Vorbereitungsmethoden
The synthesis of 8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the bromination of 7-heptyl-1,3-dimethylxanthine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8th position. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the reaction .
Analyse Chemischer Reaktionen
8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium alkoxides, thiols, and amines under basic conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are known to be effective.
Wirkmechanismus
The mechanism of action of 8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the heptyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-bromo-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include:
8-bromo-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a hexyl group instead of a heptyl group, which may affect its chemical properties and biological activities.
8-bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione:
8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a pentyl group, which may result in different binding affinities and biological effects.
Eigenschaften
Molekularformel |
C14H21BrN4O2 |
|---|---|
Molekulargewicht |
357.25 g/mol |
IUPAC-Name |
8-bromo-7-heptyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H21BrN4O2/c1-4-5-6-7-8-9-19-10-11(16-13(19)15)17(2)14(21)18(3)12(10)20/h4-9H2,1-3H3 |
InChI-Schlüssel |
DJLWERPXJYURCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-chlorobenzamide](/img/structure/B15087513.png)


![6-Chloro-3-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15087535.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15087543.png)
![5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B15087549.png)
![N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15087556.png)

![(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B15087561.png)


![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15087582.png)
